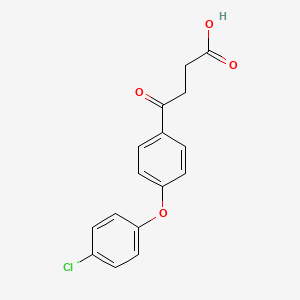
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, also known as 4-(4-chlorophenoxy)benzoic acid, is an organic compound with the molecular formula C13H9ClO3. It is a chlorinated derivative of benzoic acid and is characterized by the presence of a chlorophenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, typically involves the reaction of 4-chlorophenol with benzoic acid derivatives. One common method includes the iodination of salicylic acid in the presence of hydrogen peroxide, followed by the reaction with 4-chlorophenol . The reaction conditions often involve the use of phosphorus trichloride as a catalyst and xylene as a solvent, with the mixture being heated to 110°C and stirred for 1.5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, exerts its effects involves the interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorophenoxy)acetic acid: Another chlorinated phenoxy compound with herbicidal properties.
4-chlorobenzoic acid: A simpler chlorinated benzoic acid derivative.
Uniqueness
Benzenebutanoic acid, 4-(4-chlorophenoxy)-gamma-oxo-, is unique due to its specific structural features, such as the gamma-oxo group and the chlorophenoxy substitution. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
57148-29-5 |
|---|---|
Fórmula molecular |
C16H13ClO4 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenoxy)phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13ClO4/c17-12-3-7-14(8-4-12)21-13-5-1-11(2-6-13)15(18)9-10-16(19)20/h1-8H,9-10H2,(H,19,20) |
Clave InChI |
RBSRTJKBLCCGPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCC(=O)O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
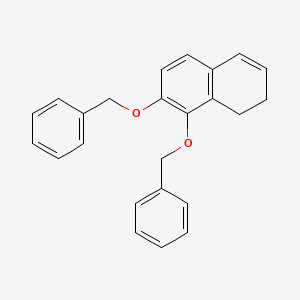
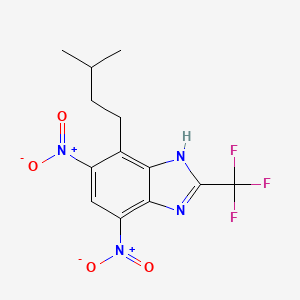
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
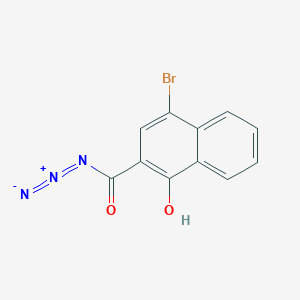
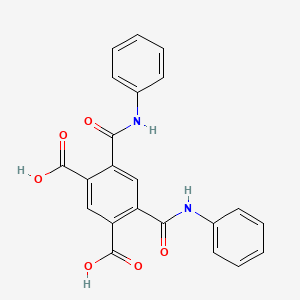
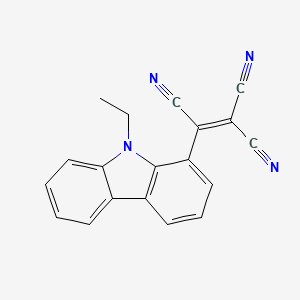
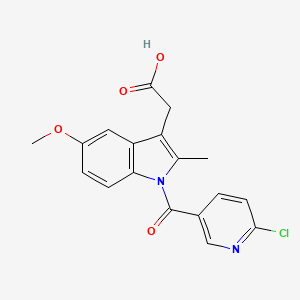
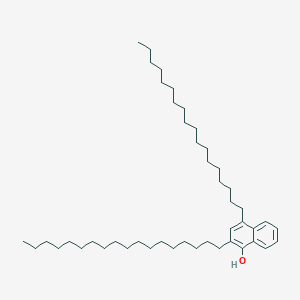
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)
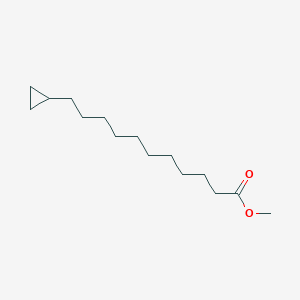
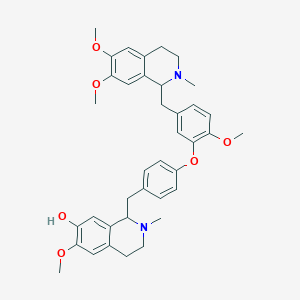
![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
